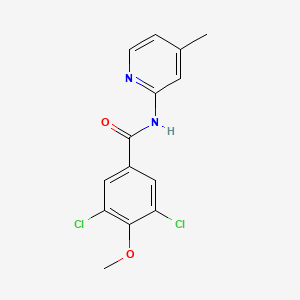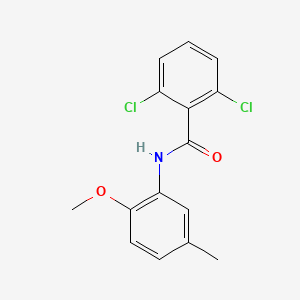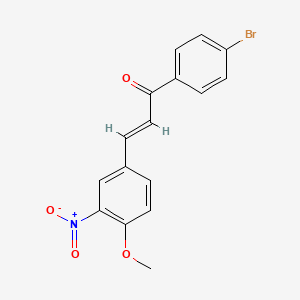![molecular formula C15H16N4S B3906262 4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B3906262.png)
4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile
Descripción general
Descripción
4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile is an organic compound that features a thiazole ring substituted with a tert-butyl group and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Hydrazinylidene Formation: The hydrazinylidene moiety is formed by reacting the thiazole derivative with hydrazine hydrate.
Condensation with Benzonitrile: The final step involves the condensation of the hydrazinylidene-thiazole intermediate with benzonitrile under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
Signal Transduction Pathways: It can modulate signal transduction pathways by binding to receptors or other signaling molecules, affecting cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzamide
- 4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde
- 4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzoic acid
Uniqueness
4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile is unique due to its combination of a thiazole ring, a hydrazinylidene moiety, and a benzonitrile group. This unique structure imparts specific electronic and steric properties that make it particularly useful in medicinal chemistry and materials science applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential for diverse applications.
Propiedades
IUPAC Name |
4-[(E)-[(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-15(2,3)13-10-20-14(18-13)19-17-9-12-6-4-11(8-16)5-7-12/h4-7,9-10H,1-3H3,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOJDDNWCOHHCH-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NN=CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)N/N=C/C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-2-phenylethenyl]-5-(trifluoromethyl)-1,2-oxazole](/img/structure/B3906188.png)

![2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3906214.png)
![8-[(8-fluoroquinolin-2-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3906215.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3906228.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone](/img/structure/B3906238.png)


![3-[5-(2-bromophenyl)-2-furyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3906263.png)
![2-{4-[1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B3906264.png)
![(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906270.png)
![5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3906276.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B3906284.png)
